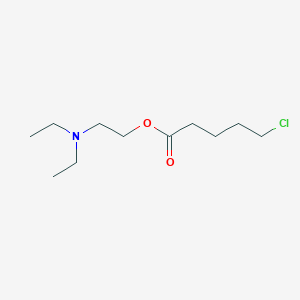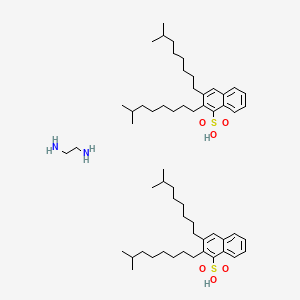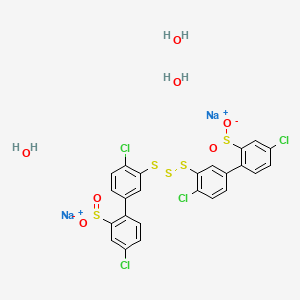
Benzenesulfinic acid, 2,2'-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate is a complex organosulfur compound. It is characterized by the presence of sulfinic acid groups and chlorine atoms attached to a phenylene backbone. This compound is typically found in its disodium salt form and is hydrated with three water molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate involves multiple steps. The initial step typically includes the sulfonation of benzene derivatives using concentrated sulfuric acid or oleum. This is followed by the introduction of chlorine atoms through chlorination reactions. The final step involves the formation of the disodium salt and hydration to achieve the trihydrate form.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and chlorination processes. These processes are carried out in reactors designed to handle highly corrosive chemicals. The final product is purified through crystallization and filtration techniques to obtain the desired trihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid groups to thiols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate involves its interaction with molecular targets through its sulfinic acid and chlorine groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their function. The pathways involved include oxidative stress pathways and enzyme inhibition mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the chlorine atoms and trithiobis groups.
Sulfanilic acid: Contains a sulfonic acid group but differs in the overall structure.
p-Toluenesulfonic acid: Similar sulfonic acid group but attached to a toluene ring instead of a phenylene backbone.
Uniqueness
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate is unique due to the presence of multiple chlorine atoms and trithiobis groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64058-59-9 |
|---|---|
Molekularformel |
C24H18Cl4Na2O7S5 |
Molekulargewicht |
766.5 g/mol |
IUPAC-Name |
disodium;5-chloro-2-[4-chloro-3-[[2-chloro-5-(4-chloro-2-sulfinatophenyl)phenyl]trisulfanyl]phenyl]benzenesulfinate;trihydrate |
InChI |
InChI=1S/C24H14Cl4O4S5.2Na.3H2O/c25-15-3-5-17(23(11-15)36(29)30)13-1-7-19(27)21(9-13)33-35-34-22-10-14(2-8-20(22)28)18-6-4-16(26)12-24(18)37(31)32;;;;;/h1-12H,(H,29,30)(H,31,32);;;3*1H2/q;2*+1;;;/p-2 |
InChI-Schlüssel |
KCKFGJBLLWMFIL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)S(=O)[O-])SSSC3=C(C=CC(=C3)C4=C(C=C(C=C4)Cl)S(=O)[O-])Cl)Cl.O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



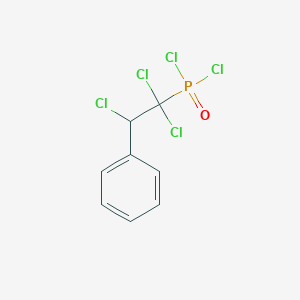
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)

![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
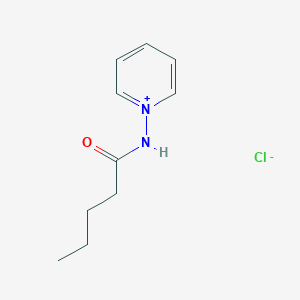
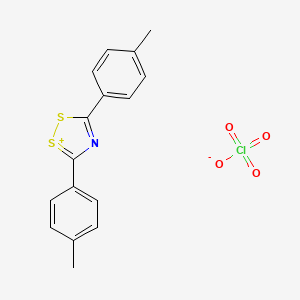
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
